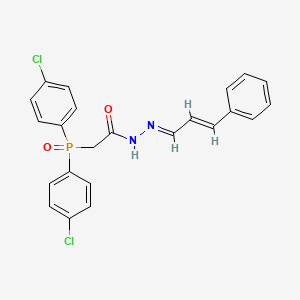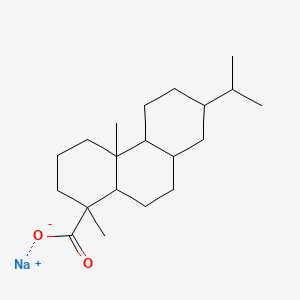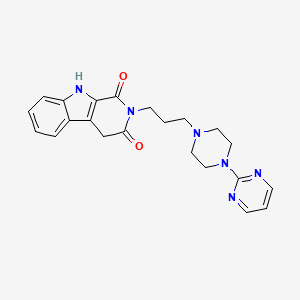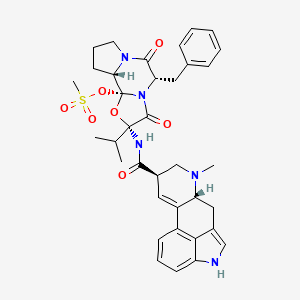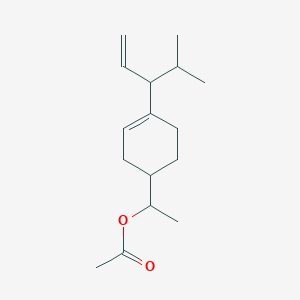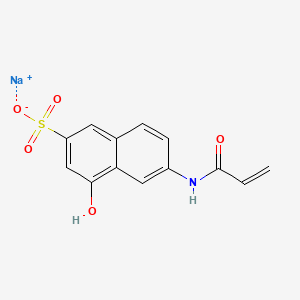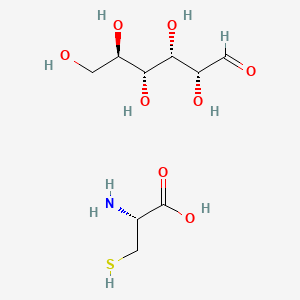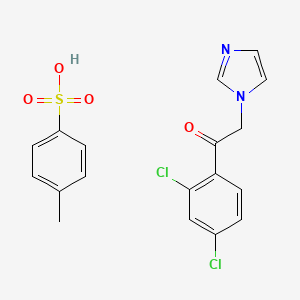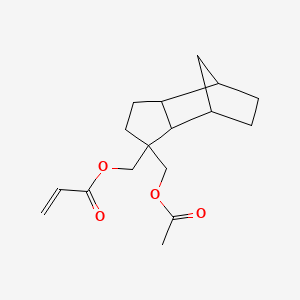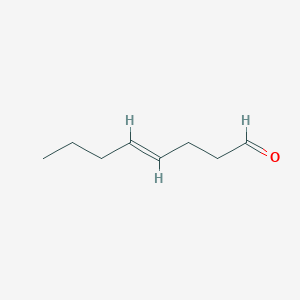![molecular formula C10H16Br2Cl2O4 B12691156 2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] CAS No. 84852-50-6](/img/structure/B12691156.png)
2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] is a complex organic compound with the molecular formula C10H16Br2Cl2O4 and a molecular weight of 430.94 g/mol. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] typically involves the bromination of butene derivatives followed by chlorination and hydroxylation steps. One common method involves the reaction of 1,3-butadiene with bromine in a solvent like carbon tetrachloride at low temperatures to form 2,3-dibromobutene . This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product .
Analyse Des Réactions Chimiques
2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving halogenated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] include:
2,3-Dibromo-2-butene-1,4-diol: This compound shares the dibromo and butene structure but lacks the chloropropanol groups.
1,4-Dibromo-2-butene: This compound is similar in structure but does not contain the hydroxyl and chloropropanol groups.
2,3-Dibromo-2-butene-1,4-diol: Another similar compound used in organic synthesis and as a corrosion inhibitor.
These compounds differ in their functional groups, which influence their reactivity and applications. The presence of both bromine and chlorine atoms in 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] makes it unique and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
84852-50-6 |
|---|---|
Formule moléculaire |
C10H16Br2Cl2O4 |
Poids moléculaire |
430.94 g/mol |
Nom IUPAC |
3-chloro-2-[(E)-2,3-dibromo-4-(1-chloro-3-hydroxypropan-2-yl)oxybut-2-enoxy]propan-1-ol |
InChI |
InChI=1S/C10H16Br2Cl2O4/c11-9(5-17-7(1-13)3-15)10(12)6-18-8(2-14)4-16/h7-8,15-16H,1-6H2/b10-9+ |
Clé InChI |
LLZFJDOCPOIVBL-MDZDMXLPSA-N |
SMILES isomérique |
C(C(CCl)OC/C(=C(/COC(CO)CCl)\Br)/Br)O |
SMILES canonique |
C(C(CCl)OCC(=C(COC(CO)CCl)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



